Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate
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Overview
Description
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is a heterocyclic organic compound with the molecular formula C38H57NO. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate typically involves the reaction of benzyl chloride with hexadecylamine to form benzyl(hexadecyl)dimethylammonium chloride. This intermediate is then reacted with alpha-phenyl-p-cresol under specific conditions to yield the final product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(hexadecyl)dimethylammonium 4-chloro-alpha-phenyl-O-cresolate
- Benzyl(hexadecyl)dimethylammonium, salt with 4-chloro-2-cyclohexylphenol
Uniqueness
Benzyl(hexadecyl)dimethylammonium alpha-phenyl-p-cresolate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85851-69-0 |
---|---|
Molecular Formula |
C38H57NO |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;4-benzylphenolate |
InChI |
InChI=1S/C25H46N.C13H12O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
IXDSAJAVQIIVHA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origin of Product |
United States |
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